molecular formula C9H6ClNO B1349395 2-(2-Chlorophenyl)oxazole CAS No. 62881-98-5

2-(2-Chlorophenyl)oxazole

Cat. No.: B1349395
CAS No.: 62881-98-5
M. Wt: 179.6 g/mol
InChI Key: IWUACMRENZNWBB-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)oxazole is a heterocyclic aromatic organic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of a chlorophenyl group at the second position of the oxazole ring imparts unique chemical and biological properties to this compound. It has garnered significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)oxazole can be achieved through several methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also employed .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxazolones and other oxidized derivatives.

    Reduction: Oxazolines and other reduced forms.

    Substitution: Various substituted oxazole derivatives depending on the electrophile or nucleophile used.

Scientific Research Applications

The compound 2-(2-Chlorophenyl)oxazole and its derivatives have applications in antimicrobial research and pharmaceutical chemistry . Oxazole derivatives, in general, exhibit a range of biological activities that are influenced by their substitution patterns .

Antimicrobial Activity

Oxazole derivatives have demonstrated antimicrobial potential against various bacterial and fungal strains .

  • Propanoic Acid Derivatives: A study showed that compounds 5, 6, and 7 exhibited potent antibacterial activity against Escherichia coli (EC), Staphylococcus aureus (SA), Methicillin-resistant Staphylococcus aureus (MRSA), and Bacillus subtilis (BS). However, these compounds showed poor antifungal activity against Candida albicans (CA) .
    Compd.MIC (µg/ml)
    EC
    53.12
    63.12
    76.25
    Ceftazidime200
    Cefradine25
    Sodium penicillin0.78
    Ketoconazole
    EC, Escherichia coli; SA, Staphylococcus aureus; MRSA, Methicillin-resistant Staphylococcus aureus, BS, Bacillus subtilis; CA, Candida albicans
  • Pyrazole-Oxazole Derivatives: Compound 8, which is a pyrazole linked to an oxazole-5-one moiety, exhibited antimicrobial activity against S. aureus, E. coli, P. aeruginosa, and C. albicans .
  • Oxazole-2-amine Analogs: Compounds 15 and 16, which are oxazole-2-amine analogs, showed antibacterial activity against S. aureus and E. coli .
  • 2,4-Disubstituted Oxazoles: Compound 28, a 2,4-disubstituted oxazole, showed antibacterial activity against Gram-negative bacteria (E. coli and P. aeruginosa) and Gram-positive bacteria (S. aureus and C. diphtheriae) .
  • Oxazole Derivatives with Chromen-2-one: Compound 30 exhibited antibacterial activity, while compound 31 showed antifungal activity. Additionally, compound 32 showed antibacterial activity, and compound 33 exhibited antifungal activity .
  • Quinazolinone Derivatives: Compounds 46 and 47, which are quinazolinone derivatives containing an oxazole moiety, exhibited activity against bacterial strains and Candida albicans .

Pharmaceutical Chemistry

This compound derivatives are used in pharmaceutical chemistry and organic synthesis . For example, 2-chlorobenzo[d]oxazole-5-formaldehyde, a derivative of oxazole, has applications in these fields . Additionally, novel bicyclic lactam-based cannabinoid type 1 (CB1) receptor antagonists have been synthesized using oxazole derivatives, with some compounds advancing to human clinical trials for weight management .

Other Applications

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-Phenyl-1,3-oxazole
  • 2-(2,6-Dichlorophenyl)oxazole
  • 2-(4-Methoxyphenyl)oxazole

Comparison: 2-(2-Chlorophenyl)oxazole is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to 2-Phenyl-1,3-oxazole, the chlorinated derivative may exhibit different pharmacokinetic and pharmacodynamic properties. The dichlorinated analog, 2-(2,6-Dichlorophenyl)oxazole, may have enhanced biological activity due to the additional chlorine atoms . The methoxy-substituted compound, 2-(4-Methoxyphenyl)oxazole, may have different solubility and reactivity profiles .

Biological Activity

2-(2-Chlorophenyl)oxazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-tuberculosis research. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H8_8ClN1_1O1_1. It features a chlorophenyl group attached to an oxazole ring, which is known for its role in various biological activities. The presence of the chlorine atom on the phenyl ring is significant as it can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. A comprehensive review on oxazole derivatives indicates that substitution patterns significantly affect their biological activities, including antimicrobial properties against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal strains like Candida albicans .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (µg/ml)Target Organism
This compound16S. aureus
This compound32E. coli
This compound8C. albicans

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits promising antibacterial and antifungal activity, particularly against gram-positive bacteria.

Anti-Tuberculosis Activity

A significant focus of research has been on the anti-tuberculosis (TB) activity of oxazole derivatives. A study demonstrated that compounds related to this compound showed impressive activity against Mycobacterium tuberculosis, with some derivatives achieving MIC values as low as 0.77 µM . This highlights the potential for developing new anti-TB agents based on the oxazole scaffold.

Table 2: Anti-Tuberculosis Activity of Oxazole Derivatives

CompoundMIC (µM)Activity Type
Benzyl this compound-4-carboxylate7.7Active against replicating M. tuberculosis
Other derivatives<1Active against non-replicating M. tuberculosis

The ability of these compounds to target both replicating and non-replicating forms of M. tuberculosis suggests their utility in treating latent TB infections.

Neuroprotective Effects

In addition to antimicrobial properties, certain derivatives of oxazoles have shown neuroprotective effects. For instance, compounds synthesized from oxazoles were tested on PC12 cells exposed to β-amyloid (Aβ), a peptide involved in Alzheimer’s disease pathology. One such derivative demonstrated significant reduction in neurotoxicity at concentrations as low as 1.25 μg/mL .

Table 3: Neuroprotective Activity Against Aβ-Induced Toxicity

CompoundConcentration (μg/mL)Viability (%)
Compound 5c1.2585%
Compound 5c5.090%

These findings suggest that modifications to the oxazole structure can enhance neuroprotective effects, making them potential candidates for Alzheimer's disease treatment.

The mechanisms underlying the biological activities of this compound and its derivatives are varied:

  • Antimicrobial Action : The oxazole ring can interfere with bacterial cell wall synthesis or disrupt membrane integrity.
  • Anti-TB Mechanism : Compounds may inhibit key enzymes involved in mycobacterial metabolism.
  • Neuroprotection : Some derivatives enhance neuronal survival by modulating signaling pathways such as Akt/GSK-3β/NF-κB, reducing apoptosis in neuronal cells exposed to toxic agents .

Properties

IUPAC Name

2-(2-chlorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUACMRENZNWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345053
Record name 2-(2-Chlorophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62881-98-5
Record name 2-(2-Chlorophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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